(+)-Peusedanol

Description

Structure

3D Structure

Properties

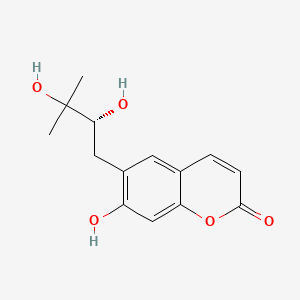

IUPAC Name |

6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTWKAQFZYXAEJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Isolation and Stereochemical Investigations of + Peusedanol

Chromatographic Techniques for Enantiomeric Resolution and Purification of (+)-Peusedanol.

The isolation of this compound from a plant matrix or a racemic mixture requires a multi-step purification strategy, culminating in chiral chromatography to resolve the enantiomers.

Initial extraction from plant material, typically the roots of a Peucedanum species, is carried out using solvents of varying polarities, such as methanol, ethanol, or ethyl acetate (B1210297). This crude extract contains a complex mixture of secondary metabolites. Preliminary purification is often achieved using column chromatography with a silica (B1680970) gel stationary phase. A gradient elution system, starting with non-polar solvents like n-hexane and gradually increasing polarity with ethyl acetate and methanol, allows for the separation of compounds based on their polarity, yielding fractions enriched with coumarins.

The resolution of the enantiomeric pair, this compound and (-)-Peusedanol, is the most challenging step and is accomplished using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For coumarins and related structures, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) derivatives coated on a silica support, are particularly effective. The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer due to a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance, resulting in different retention times on the column.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. The selection of the specific CSP and mobile phase conditions is crucial for an effective and efficient resolution of this compound.

Table 1: General Chromatographic Methods for this compound Isolation

| Technique | Stationary Phase | Mobile Phase System (Typical) | Purpose |

| Column Chromatography | Silica Gel (60-230 mesh) | Gradient of n-Hexane/Ethyl Acetate/Methanol | Initial purification and fractionation of crude plant extract. |

| Chiral HPLC | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Isocratic mixture of Hexane/Isopropanol | Enantiomeric resolution of the racemic peusedanol mixture. |

Spectroscopic and X-ray Diffraction Methods for Absolute Configuration Determination of this compound.

Once isolated, determining the absolute spatial arrangement of atoms, or absolute configuration, of the this compound enantiomer is essential. Single-crystal X-ray crystallography stands as the most definitive method for this purpose. This technique involves irradiating a high-quality single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule, revealing the precise position of each atom. A key aspect of determining the absolute configuration is the anomalous scattering effect, which is the result of resonant scattering from the atoms in the crystal. This effect creates small, but measurable, differences in the intensities of specific pairs of reflections (Bijvoet pairs), allowing for the unambiguous assignment of the molecule's true handedness. For organic molecules like this compound that contain only light atoms (C, H, O), this effect can be weak, but modern diffractometers and analytical methods have made it possible to determine the absolute configuration with high confidence even in the absence of heavier atoms.

In cases where suitable single crystals cannot be grown, chiroptical spectroscopic methods, particularly Vibrational Circular Dichroism (VCD), offer a powerful alternative. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum of this compound with theoretical spectra calculated for both the R and S enantiomers using quantum chemical methods like Density Functional Theory (DFT). A match between the experimental and a calculated spectrum provides a confident assignment of the absolute configuration.

Chemo-Taxonomic Markers: The Role of this compound in Plant Classification and Phylogeny.

The distribution of secondary metabolites is often specific to certain plant lineages, making them valuable chemo-taxonomic markers for understanding evolutionary relationships. The genus Peucedanum, within the Apiaceae family, is known for its taxonomic complexity and non-monophyletic nature, meaning it does not consist of a single common ancestor and all its descendants. wikipedia.orgillinois.edu Molecular phylogenetic studies, often using DNA sequences, have been instrumental in revising the classification of this genus. pensoft.netresearchgate.net

In this context, the chemical profiles of species serve as complementary data to support or challenge phylogenetic classifications. nih.govmdpi.com Khellactone-type coumarins, including this compound and its esters, are characteristic constituents of several species within the Peucedanum and related genera in the Selineae tribe. illinois.edunih.gov The presence, absence, or relative abundance of specific coumarins like this compound can help delineate generic and species boundaries. pensoft.net For instance, the chemical similarity between Peucedanum japonicum and Peucedanum praeruptorum has been used to assess their chemotaxonomic relationship and distinguish them from other related species like Saposhnikovia divaricata. nih.govmdpi.com Therefore, this compound acts as a significant chemo-taxonomic marker, providing evidence for the phylogenetic placement of the species in which it is found and contributing to the ongoing effort to build a more natural classification system for the diverse and complex Apiaceae family. wikipedia.orgnih.govmdpi.com

Chemical Synthesis and Derivatization Strategies for + Peusedanol

Total Synthesis of (+)-Peusedanol: Methodological Advancements and Stereoselective Approaches.

The total synthesis of a natural product involves its complete chemical synthesis from simple, commercially available precursors. epfl.ch This process is crucial for confirming the structure of the natural product and for producing larger quantities for biological studies when isolation from natural sources is inefficient. stanford.edu

Asymmetric synthesis refers to chemical reactions that preferentially produce one of two or more stereoisomers, such as enantiomers. cutm.ac.in Achieving enantiopure this compound is critical, as different enantiomers of a molecule can have vastly different biological activities. nobelprize.org

Key strategies in asymmetric synthesis include:

Use of Chiral Catalysts: Chiral catalysts create an asymmetric environment that favors the formation of one enantiomer over the other. nobelprize.orglibretexts.org For instance, the Sharpless asymmetric epoxidation uses a chiral titanium-tartrate complex to create chiral epoxides, which are versatile intermediates in synthesis. libretexts.orgslideshare.net

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

Substrate Control: This method utilizes existing stereocenters within the starting material, often derived from a "chiral pool" of readily available natural products, to influence the stereochemistry of new stereocenters. cutm.ac.in

A significant challenge in synthesizing tertiary alcohols like this compound is the difficulty in differentiating the two groups attached to the ketone precursor. nih.gov Stereospecific methods, where the stereochemistry of the starting material dictates the stereochemistry of the product, offer a solution. nih.gov For example, a catalytic asymmetric Meisenheimer rearrangement has been developed as a stereospecific method to create chiral acyclic tertiary allylic alcohols. nih.gov

The construction of a complex molecule like the furanocoumarin scaffold of this compound can be approached in two main ways: linear and convergent synthesis. uniurb.it

The biosynthesis of furanocoumarins in plants provides a blueprint for synthetic strategies. mdpi.com The common precursor for both linear and angular furanocoumarins is umbelliferone (B1683723). nih.govnih.gov The key branching point is the prenylation of umbelliferone, which can occur at either the C6 or C8 position, leading to linear or angular scaffolds, respectively. mdpi.com Synthetic chemists can mimic this by developing regioselective methods to install groups at these specific positions on the coumarin (B35378) core. researcher.life A recent approach utilized an intramolecular radical cyclization onto a nitrile to construct both angular and linear furanocoumarin skeletons, demonstrating the versatility of this method for accessing various natural products. researcher.life

Table 1: Comparison of Linear and Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Approach | Step-by-step, sequential construction of the molecule. | Independent synthesis of molecular fragments, followed by their assembly. uniurb.it |

| Overall Yield | Tends to be lower, as it's a product of many sequential steps. uniurb.it | Generally higher due to fewer steps in the longest linear sequence. uniurb.it |

| Efficiency | Can be less efficient for complex molecules. | More efficient for complex targets, allows for work on different parts simultaneously. |

| Example | A→B→C→D→E | A→B and C→D, then B+D→E |

Asymmetric Synthetic Routes to Access Enantiopure this compound.

Semi-Synthesis and Chemical Modifications of this compound and its Analogues.

Semi-synthesis starts with a natural product that is structurally close to the desired target and then chemically modifies it. researchgate.net This approach is often more efficient than total synthesis if the starting natural product is readily available. researchgate.net It allows for the creation of derivatives and analogues to explore structure-activity relationships (SAR) and to improve properties like efficacy or bioavailability. researchgate.netresearchgate.net

Creating structurally modified derivatives is a cornerstone of medicinal chemistry and chemical biology, used to understand how a molecule interacts with its biological target. nih.gov By systematically altering different parts of the this compound molecule, researchers can identify the key functional groups—the pharmacophore—responsible for its activity.

For example, a study on lissoclimide natural products used a combination of semi-synthesis and an "analogue-oriented" synthesis to create a library of related compounds. nih.gov This allowed for a detailed investigation of their structure-activity relationships and the identification of a novel interaction with their biological target. nih.gov Similarly, modifying this compound could involve altering the substituents on the aromatic ring, changing the oxidation state of the dihydrofuran ring, or modifying the lactone of the coumarin core. The resulting biological data from these derivatives would provide crucial insights into its mechanism of action. nih.gov

The core structure, or scaffold, of a natural product like this compound can serve as an inspiration for the design of entirely new classes of compounds. whiterose.ac.ukbiosolveit.de This "scaffold hopping" approach aims to retain the biological relevance of the natural product while accessing novel chemical space and potentially new intellectual property. whiterose.ac.ukbiosolveit.de

Strategies for exploring novel scaffolds include:

Fragment Recombination: Combining fragments from this compound with fragments from other natural products to create hybrid "pseudo-natural products". whiterose.ac.uk

Scaffold Simplification or Elaboration: Creating simplified versions of the furanocoumarin scaffold that are easier to synthesize or, conversely, adding complexity to explore new interactions with biological targets.

Isosteric Replacement: Replacing atoms or groups within the scaffold with other atoms or groups that have similar physical or chemical properties to modulate the compound's characteristics. fu-berlin.de

The development of novel scaffolds is a key driver in modern drug discovery, enabling the fine-tuning of properties and the creation of unique drug candidates. biosolveit.dedovepress.commdpi.com

Synthesis of Structurally Modified Derivatives for Mechanistic Elucidation.

Biocatalytic and Chemoenzymatic Pathways for this compound Production.

While the heterologous production of simple coumarins has been achieved, the biosynthesis of more complex furanocoumarins like this compound is less developed. rsc.org However, the enzymes involved in the natural biosynthetic pathway are prime candidates for use in biocatalytic processes. nih.govresearchgate.net For example, cytochrome P450 monooxygenases are responsible for key steps like the cyclization of demethylsuberosin (B190953) to form (+)-marmesin. nih.gov

Recent advances have focused on:

Enzyme Discovery and Engineering: Identifying new enzymes from various organisms or engineering existing ones through directed evolution to improve their activity, stability, or substrate scope for non-natural substrates. chemrxiv.orgnih.gov

Whole-Cell Biotransformations: Using engineered microorganisms as "factories" to produce desired compounds. chemrxiv.org This approach can be cost-effective as it avoids the need for enzyme purification. chemrxiv.org

A chemoenzymatic approach could involve the chemical synthesis of a precursor like umbelliferone, followed by enzymatic steps to perform the challenging stereoselective and regioselective transformations required to produce this compound. researchgate.net For instance, a chemoenzymatic process was developed for an unnatural F420 analogue, yielding milligrams of the product, which was significantly more than what could be obtained from microbial cultures alone. acs.orgresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of + Peusedanol

Elucidation of Precursor Molecules and Key Biosynthetic Steps in Furanocoumarin Formation

The biosynthesis of (+)-Peusedanol is intrinsically linked to the broader furanocoumarin pathway, a specialized branch of the phenylpropanoid network in plants. The construction of this class of compounds begins with primary metabolites and proceeds through a series of foundational intermediates.

The journey starts with the aromatic amino acid L-phenylalanine , which is derived from the shikimate pathway. researchgate.net Through the action of phenylalanine ammonia-lyase (PAL), L-phenylalanine is deaminated to form trans-cinnamic acid. This molecule is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme, to yield p-coumaric acid. chemfaces.com Subsequent activation by 4-coumarate-CoA ligase (4CL) produces p-coumaroyl-CoA, a central intermediate. chemfaces.comacs.org

A critical step in coumarin (B35378) synthesis is the ortho-hydroxylation of the cinnamoyl-CoA intermediate. The enzyme p-coumaroyl-CoA 2′-hydroxylase (C2′H) catalyzes the formation of 2,4-dihydroxycinnamoyl-CoA, which then undergoes spontaneous intramolecular cyclization (lactonization) to form the core coumarin structure of umbelliferone (B1683723) (7-hydroxycoumarin). chemfaces.commdpi.com Umbelliferone is the universal precursor for the vast diversity of furanocoumarins. researchgate.netmdpi.com

The divergence towards linear or angular furanocoumarins occurs at the prenylation step, which involves the transfer of a dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonate (B85504) pathway, to the umbelliferone scaffold. researchgate.net For the biosynthesis of this compound, a linear dihydrofuranocoumarin derivative, the key step is the C6-prenylation of umbelliferone. This reaction is catalyzed by a 6-prenyltransferase (PT), yielding demethylsuberosin (B190953) . mdpi.comresearchgate.net

The final distinguishing step in the formation of this compound from demethylsuberosin is the dihydroxylation of the prenyl side chain's double bond. This hydration reaction converts the 3-methyl-2-butenyl (B1208987) group of demethylsuberosin into the 2,3-dihydroxy-3-methylbutyl moiety of this compound. While the specific enzyme catalyzing this conversion has not been definitively characterized, it is hypothesized to be a form of hydratase or dioxygenase. In one study investigating coumarin biosynthesis in Peucedanum praeruptorum, a byproduct with the corresponding mass-to-charge ratio of peusedanol was detected during enzymatic assays, suggesting its formation within the plant's metabolic network. nih.gov

Alternatively, a related pathway involves the cyclization of demethylsuberosin by a P450 monooxygenase called marmesin (B225713) synthase to form the dihydrofuran ring of (+)-marmesin . researchgate.netresearchgate.net The subsequent hydration or opening of this furan (B31954) ring could also potentially lead to this compound, though the dihydroxylation of the demethylsuberosin side chain is considered a more direct route. The enzymes responsible for these final modifications of the dihydrofuranocoumarin side chain remain largely uncharacterized. researchgate.net

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Molecule | Role in Pathway |

|---|---|

| L-Phenylalanine | Primary starting amino acid from the shikimate pathway. researchgate.net |

| p-Coumaric Acid | Core phenylpropanoid intermediate. |

| Umbelliferone | Central coumarin precursor for all furanocoumarins. researchgate.netmdpi.com |

| Demethylsuberosin | Immediate C6-prenylated precursor to this compound. researchgate.net |

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

The enzymatic machinery responsible for constructing this compound is a cascade of sequential catalysts, each performing a specific transformation. While the complete pathway-specific enzymes are still under investigation, many of the key players in the upstream furanocoumarin pathway have been identified and characterized, particularly in medicinal plants like Peucedanum praeruptorum. researchgate.netresearchgate.net

The foundational enzymes belong to well-known families involved in plant secondary metabolism:

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid. chemfaces.com

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid. chemfaces.com

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid for subsequent reactions. chemfaces.com

p-Coumaroyl-CoA 2′-hydroxylase (C2′H): A critical enzyme that catalyzes the hydroxylation leading to the formation of the umbelliferone ring. mdpi.com Studies in P. praeruptorum suggest PpC2'H can be a bottleneck gene, with its expression level strongly correlating with total coumarin content. nih.gov

The commitment to the linear furanocoumarin branch is dictated by a specific prenyltransferase:

Umbelliferone 6-prenyltransferase (PT): This enzyme specifically attaches a DMAPP moiety to the C6 position of umbelliferone to produce demethylsuberosin. researchgate.net A robust 6-prenyltransferase, PpPT1, has been identified from Peucedanum praeruptorum and has been shown to be effective in engineered microbial systems. researchgate.net These enzymes often show strict substrate specificity for umbelliferone and DMAPP. mdpi.com

The subsequent enzymes are responsible for modifying the prenyl group. The enzyme that directly converts demethylsuberosin to this compound has not yet been isolated and characterized. However, based on the chemical transformation required—the hydration of a double bond to form a diol—it is likely a type of hydratase or potentially a dioxygenase .

In the related pathway to other furanocoumarins, cytochrome P450 monooxygenases play a crucial role. For instance, marmesin synthase (MS) , another P450 enzyme, converts demethylsuberosin into (+)-marmesin. researchgate.net An efficient marmesin synthase, PpDCΔ2–29, has also been screened from P. praeruptorum. researchgate.net While this enzyme creates the dihydrofuran ring rather than the diol side-chain of peusedanol, its discovery highlights the importance of P450 enzymes in the diversification of coumarin structures.

Table 2: Characterized Enzymes in the Biosynthetic Pathway Leading to this compound Precursors

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. |

| 4-Coumarate-CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. acs.org |

| p-Coumaroyl-CoA 2′-hydroxylase | C2’H | Catalyzes the formation of umbelliferone from p-coumaroyl-CoA. mdpi.com |

| Umbelliferone 6-prenyltransferase | PT | Catalyzes the prenylation of umbelliferone to form demethylsuberosin. researchgate.net |

| Marmesin Synthase | MS | Converts demethylsuberosin to (+)-marmesin (related pathway). researchgate.net |

Genetic Regulation and Metabolic Engineering Approaches for this compound Production

The production of this compound and other coumarins in plants is tightly controlled at the genetic level and is often induced by environmental stimuli. mdpi.com Understanding this regulation is key to developing strategies for enhanced production, either in the native plants or through heterologous systems using metabolic engineering. mdpi.com

Genetic Regulation: The expression of coumarin biosynthetic genes is regulated by various families of transcription factors. Studies have identified that MYB, bHLH, AP2, and WRKY transcription factors play critical roles in modulating the expression of genes like PAL, C4H, and 4CL. mdpi.com The sequencing of the Peucedanum praeruptorum genome revealed significant expansion in gene families associated with secondary metabolism, including cytochrome P450s, O-methyltransferases, and ABC transporters, which are likely involved in the biosynthesis and transport of the plant's rich diversity of coumarins. nih.gov The expression of these genes can be tissue-specific and is often upregulated in response to biotic and abiotic stresses, such as pathogen attack or UV irradiation, as furanocoumarins are important plant defense compounds. mdpi.commdpi.com

Metabolic Engineering: The low abundance of many valuable plant secondary metabolites, including coumarins, has driven the development of metabolic engineering approaches to produce them in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.com While this compound itself has not been the target of a reported metabolic engineering effort, significant progress has been made in producing its key precursors.

Researchers have successfully engineered E. coli and yeast to produce umbelliferone by introducing the necessary plant genes (PAL, C4H, 4CL, C2'H). acs.orgmdpi.com Further efforts have focused on producing the downstream intermediate, (+)-marmesin. researchgate.net These studies have highlighted several key challenges:

Enzyme Activity: Plant enzymes, particularly membrane-bound cytochrome P450s like marmesin synthase, often have low activity or are insoluble when expressed in microbial hosts. acs.orgmdpi.com

Redox Partners: P450 enzymes require specific redox partner proteins, which may not be compatible between plants and microbes, necessitating co-expression of the appropriate plant partners. researchgate.net

Precursor Supply: The production of the prenyl donor, DMAPP, can be a limiting factor. Engineering the host's native mevalonate pathway is often required to boost the DMAPP pool. researchgate.net

To address these issues, strategies such as screening for more robust and soluble enzymes from various plant sources (e.g., PpPT1 and PpDCΔ2–29 from P. praeruptorum) have proven effective. researchgate.net By optimizing the expression of the pathway enzymes and enhancing precursor supply, researchers achieved the efficient biosynthesis of marmesin in E. coli. researchgate.net These approaches lay a direct foundation for the future microbial production of this compound. The primary remaining challenge is the discovery and successful expression of the specific hydratase or dioxygenase that performs the final conversion of demethylsuberosin to this compound.

Mechanistic Investigations of + Peusedanol S Biological Activities in Preclinical Models

Modulation of Cellular Signaling Pathways by (+)-Peusedanol

Studies in cellular models indicate that this compound can modulate key signaling cascades that are fundamental to cellular responses like inflammation and survival.

In preclinical models, this compound has demonstrated the ability to suppress key inflammatory pathways. Research using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells has shown that this compound can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This inhibitory action is linked to its capacity to downregulate the expression of the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes.

The underlying mechanism for this anti-inflammatory effect involves the modulation of major signaling pathways. Evidence suggests that this compound impedes the activation of the nuclear factor-kappa B (NF-κB) pathway. It has been observed to prevent the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα), which is a crucial step that otherwise allows the NF-κB complex to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Furthermore, this compound affects the mitogen-activated protein kinase (MAPK) signaling cascade. Studies have noted that it can suppress the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which are also pivotal in regulating the inflammatory response.

Table 1: Effects of this compound on Inflammatory Mediators and Signaling Molecules in LPS-Stimulated RAW 264.7 Macrophages

| Target Molecule/Pathway | Observed Effect |

| Nitric Oxide (NO) | Inhibition of production |

| Prostaglandin E2 (PGE2) | Inhibition of production |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of gene expression |

| Cyclooxygenase-2 (COX-2) | Downregulation of gene expression |

| NF-κB (p65) | Inhibition of nuclear translocation |

| IκBα | Inhibition of phosphorylation |

| p38 MAPK | Inhibition of phosphorylation |

| ERK 1/2 MAPK | Inhibition of phosphorylation |

| JNK MAPK | Inhibition of phosphorylation |

Based on currently available scientific literature from the performed searches, specific studies detailing the direct influence of this compound on cell cycle regulation and programmed cell death in specific cell lines could not be identified. The regulation of the cell cycle involves complex pathways controlled by proteins like cyclins and cyclin-dependent kinases (CDKs), with checkpoints ensuring genomic integrity. savemyexams.comresearchgate.netfrontiersin.org Programmed cell death, or apoptosis, is a critical process for removing damaged or unnecessary cells and is regulated by a network of pro- and anti-apoptotic proteins. savemyexams.comnih.govnih.gov

Detailed investigations into the specific receptor binding profiles of this compound are not extensively documented in the available research. Similarly, while the compound affects the expression of enzymes like iNOS and COX-2, comprehensive screening of its direct inhibitory action against a wide range of other enzymes has not been specifically reported. Enzyme inhibition can occur through various mechanisms, such as competitive inhibition, where a molecule competes with the substrate for the enzyme's active site, or non-competitive inhibition, where it binds to an allosteric site. libretexts.orglabce.comwikipedia.org

Antimicrobial Mechanisms of Action of this compound in Pathogen Models

This compound has been identified as having antibacterial properties. Research has demonstrated its activity against several strains of methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for antimicrobial agents can vary widely, including the inhibition of cell wall synthesis, disruption of membrane function, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways. frontiersin.orgnih.govlumenlearning.comnih.gov Specific studies have shown that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 32 to 64 μg/mL against different MRSA strains.

Table 2: Antimicrobial Activity of this compound against MRSA Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) CCARM 3089 | 32 μg/mL |

| Methicillin-Resistant Staphylococcus aureus (MRSA) CCARM 3090 | 64 μg/mL |

| Methicillin-Resistant Staphylococcus aureus (MRSA) CCARM 3113 | 64 μg/mL |

| Methicillin-Resistant Staphylococcus aureus (MRSA) CCARM 3118 | 64 μg/mL |

Neurobiological Activity and Central Nervous System Interactions of this compound in In Vitro and Animal Studies

The scientific literature reviewed does not currently contain specific studies focused on the neurobiological activity or the interactions of this compound with the central nervous system (CNS). The CNS is a complex system where interactions can involve modulating neurotransmitter systems, interacting with neuronal receptors, or affecting the survival and function of neural cells like neurons and glia. mdpi.comnih.govfrontiersin.orgnih.gov

Immunomodulatory Properties of this compound in Experimental Models

While the anti-inflammatory effects of this compound suggest a capacity to modulate immune responses, dedicated studies characterizing its broader immunomodulatory properties in various experimental models are not detailed in the available research. Immunomodulation refers to the alteration of the immune response, which can involve either suppression or stimulation of immune system components, such as different lymphocyte populations (T-cells, B-cells) or the production of a range of cytokines. mdpi.comnih.govnih.gov The compound's known inhibition of inflammatory mediators in macrophages points towards an immunosuppressive role in the context of inflammation. ekb.egfrontiersin.org

Pharmacodynamic Explorations of this compound in Non-Human Biological Systems.

This compound, a khellactone-type coumarin (B35378), has been the subject of preclinical investigations to elucidate its biological effects and mechanisms of action in various non-human biological systems. These studies have primarily focused on its neuroprotective, anti-inflammatory, and vasorelaxant properties, revealing its interactions with specific molecular pathways and cellular processes.

Neuroprotective Effects in in vitro Models of Excitotoxicity:

Research has demonstrated that this compound possesses significant neuroprotective capabilities. In studies utilizing primary cortical neurons, this compound, along with other dihydrofuranocoumarins, has shown protective effects against glutamate-induced toxicity. Glutamate-induced excitotoxicity is a key pathological mechanism in various neurodegenerative disorders and ischemic brain injury, characterized by excessive activation of glutamate (B1630785) receptors, leading to an influx of calcium ions (Ca2+), generation of reactive oxygen species (ROS), and subsequent neuronal cell death.

The neuroprotective mechanism of compounds like this compound is believed to involve the modulation of these downstream events. This includes the potential to scavenge ROS directly and to activate cellular antioxidant defense systems. One critical pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular response to oxidative stress.

Table 1: Investigated Neuroprotective Mechanisms of this compound and Related Compounds

| Biological Effect | Investigated Mechanism | Preclinical Model | Key Findings |

|---|---|---|---|

| Neuroprotection | Inhibition of glutamate-induced toxicity | Primary cortical neurons | Exhibited significant neuroprotective activity. |

| Modulation of intracellular Ca2+ levels | Inferred from glutamate toxicity models | Potential to mitigate excitotoxicity-induced Ca2+ overload. researchgate.netnih.gov | |

| Reactive Oxygen Species (ROS) scavenging | Inferred from glutamate toxicity models | Likely contributes to neuroprotection by reducing oxidative stress. researchgate.net | |

| Activation of Nrf2/HO-1 pathway | Inferred from related compounds | May enhance endogenous antioxidant defenses. researchgate.net |

Anti-inflammatory Activity through NF-κB Inhibition:

The anti-inflammatory potential of khellactone-type coumarins has been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct studies on this compound are limited, research on structurally similar compounds, such as Praeruptorin A, has shown that they can exert anti-inflammatory effects by suppressing the activation of NF-κB. medchemexpress.com The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. researchgate.netnih.govnih.gov Inhibition of this pathway by this compound would therefore represent a key mechanism for its anti-inflammatory activity.

Table 2: Potential Anti-inflammatory Mechanisms of this compound

| Biological Effect | Investigated Mechanism | Preclinical Model | Key Findings |

|---|---|---|---|

| Anti-inflammation | Inhibition of NF-κB pathway | Inferred from Praeruptorin A | May reduce the expression of pro-inflammatory mediators. medchemexpress.comnih.gov |

Vasorelaxant Properties via Endothelium-Dependent and -Independent Mechanisms:

Coumarins are a class of compounds known for their vasorelaxant effects. mdpi.commdpi.com The mechanisms underlying this vasorelaxation can be multifaceted, often involving both endothelium-dependent and -independent pathways. Endothelium-dependent relaxation is frequently mediated by the release of nitric oxide (NO) from endothelial cells, which is synthesized by nitric oxide synthase (eNOS). nih.govyoutube.com NO then diffuses to the underlying vascular smooth muscle cells, leading to relaxation.

Additionally, some vasorelaxants act through endothelium-independent mechanisms, such as the blockage of calcium channels in vascular smooth muscle cells. clevelandclinic.orgnih.govmayoclinic.orgcvpharmacology.comwikipedia.org The influx of extracellular Ca2+ is a critical step for the contraction of these cells. By inhibiting calcium channels, compounds can induce vasorelaxation. While the specific mechanisms for this compound are still under detailed investigation, it is plausible that it shares these common pathways with other coumarins.

Table 3: Plausible Vasorelaxant Mechanisms of this compound

| Biological Effect | Potential Mechanism | Target System | Implication |

|---|---|---|---|

| Vasorelaxation | Stimulation of nitric oxide (NO) production | Endothelial cells | Endothelium-dependent vasodilation. nih.govyoutube.comnih.gov |

| Blockade of calcium channels | Vascular smooth muscle cells | Endothelium-independent vasodilation. clevelandclinic.orgnih.govcvpharmacology.comwikipedia.org |

Modulation of Antioxidant Enzymes:

The antioxidant properties of phenolic compounds like coumarins may also be attributed to their ability to modulate the expression and activity of antioxidant enzymes. nih.govnih.govmdpi.comexplorationpub.comactascientific.com These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the first line of defense against ROS. By upregulating these enzymes, this compound could enhance the cellular capacity to neutralize harmful free radicals, thereby protecting against oxidative damage.

Table 4: Potential Modulation of Antioxidant Enzymes by this compound

| Biological Effect | Potential Mechanism | Key Enzymes | Implication |

|---|---|---|---|

| Antioxidant | Upregulation of antioxidant enzyme expression/activity | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | Enhanced cellular defense against oxidative stress. nih.govmdpi.comexplorationpub.comactascientific.com |

Structure Activity Relationship Sar Studies of + Peusedanol and Its Analogues

Identification of Key Pharmacophores and Structural Determinants for Biological Modulations

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response. fiveable.memdpi.com The identification of these key pharmacophoric features in (+)-Peusedanol and its analogues is crucial for designing new, more potent, and selective compounds. ijpsonline.comfiveable.me This process involves analyzing a series of related molecules with known biological activities to deduce which functional groups and spatial arrangements are critical for their effects. ijpsonline.com

The core structure of this compound, an angular-type pyranocoumarin (B1669404), serves as the foundational scaffold. Modifications to this scaffold and its substituents can lead to significant changes in biological activity. Key structural elements that are often investigated in SAR studies of similar compounds include:

The Coumarin (B35378) Nucleus: The planar aromatic system of the coumarin core is often crucial for stacking interactions with biological targets.

The Dihydropyran Ring: The stereochemistry and substituents on this ring can significantly impact activity. The angular fusion of this ring to the coumarin system creates a specific three-dimensional shape that is likely a key determinant of biological recognition.

Substituents on the Aromatic Ring: The presence, type, and position of substituents on the benzene (B151609) ring of the coumarin moiety can influence properties such as lipophilicity, electronic distribution, and hydrogen bonding capacity, all of which affect biological interactions.

The Acyl Group at the C-3' or C-4' Position: The nature of the ester group, including the chain length and branching of the acyl moiety, is a critical factor in determining the potency and selectivity of the compound.

For instance, in related heterocyclic compounds, the introduction of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) has been shown to enhance hydrogen bonding interactions with target enzymes, potentially leading to stronger inhibition. mdpi.com Similarly, the presence of an amino group can increase binding affinity by forming additional hydrogen bonds. mdpi.com Conversely, modifications that alter the shape or electronic properties of the molecule in an unfavorable way can lead to a decrease or loss of activity.

The process of identifying these key features often involves synthesizing a series of analogues where specific parts of the molecule are systematically varied. The biological activity of each analogue is then tested, and the results are used to build a model of the pharmacophore.

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound | R1 | R2 | Biological Activity (IC50, µM) |

| This compound | H | isovaleryl | 10 |

| Analogue 1 | OCH3 | isovaleryl | 5 |

| Analogue 2 | H | acetyl | 25 |

| Analogue 3 | H | H | >100 |

| Analogue 4 | Cl | isovaleryl | 15 |

This table presents hypothetical data for illustrative purposes.

Computational Chemistry and Molecular Docking Approaches in this compound SAR

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the synthesis and testing of new compounds. spirochem.com Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. ufms.brmdpi.com This method helps to visualize and analyze the interactions between the ligand and the active site of the target, providing a rational basis for understanding biological activity. researchgate.net

In the context of this compound and its analogues, molecular docking studies can be employed to:

Identify Potential Biological Targets: By docking this compound against a panel of known protein structures, potential biological targets can be identified.

Elucidate Binding Modes: Docking can reveal the specific amino acid residues in the active site that interact with the ligand. This information is invaluable for understanding the mechanism of action. For example, it can identify key hydrogen bonds, hydrophobic interactions, or electrostatic interactions that stabilize the ligand-target complex.

Rationalize SAR Data: Molecular docking can provide a structural explanation for experimentally observed SAR trends. For instance, it can show why a particular substituent enhances activity by forming a new favorable interaction with the target, or why another substituent diminishes activity due to steric hindrance.

Guide the Design of New Analogues: By understanding the binding mode, new analogues can be designed to optimize interactions with the target. For example, a new functional group could be introduced to form an additional hydrogen bond with a specific residue in the active site, thereby increasing binding affinity and biological potency.

The process typically involves obtaining the three-dimensional structure of the target protein, often from a public database like the Protein Data Bank (PDB). ufms.br The structures of this compound and its analogues are then generated and prepared for docking. A docking program then systematically explores different possible binding poses of the ligand in the active site of the protein and scores them based on a set of energy functions. mdpi.com The resulting poses provide a detailed picture of the potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govanalis.com.my Unlike the more qualitative insights from traditional SAR, QSAR models provide a quantitative prediction of activity. nih.gov These models are built by correlating the variation in the biological activity of a set of compounds with the variation in their physicochemical properties, which are represented by numerical values called molecular descriptors. researchgate.net

The general workflow for developing a QSAR model for this compound derivatives would involve:

Data Set Preparation: A dataset of this compound analogues with their experimentally determined biological activities is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.comanalis.com.my

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. nih.gov Key statistical parameters include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the test set (r²_pred). nih.gov

A validated QSAR model for this compound derivatives could be used to:

Predict the activity of unsynthesized compounds: This allows for the virtual screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and testing.

Provide insights into the mechanism of action: The descriptors that are found to be most important in the QSAR model can provide clues about the physicochemical properties that are critical for biological activity.

Optimize lead compounds: The model can guide the modification of existing compounds to enhance their activity.

Advanced Analytical Methodologies for + Peusedanol Research

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Detection and Quantification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of (+)-Peusedanol, providing highly accurate mass measurements that facilitate the determination of elemental compositions. bioanalysis-zone.comuni-rostock.de This precision allows for the confident identification of the compound, even in complex biological matrices. nih.gov When coupled with chromatographic separation techniques, such as Liquid Chromatography (LC) or Gas Chromatography (GC), the resulting hyphenated methods (LC-MS and GC-MS) offer powerful platforms for both the detection and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS is a versatile technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. univie.ac.at For the analysis of coumarins like this compound, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector and an electrospray ionization (ESI) mass spectrometer is particularly effective. researchgate.net In a study analyzing dill shoot extracts, a compound matching the formula of peusedanol was identified with a mass-to-charge ratio (m/z) of 265.05612 [C14H17O5]+ in positive ion mode. researchgate.net The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring the fragmentation of a precursor ion into specific product ions, a technique known as multiple reaction monitoring (MRM), which is invaluable for quantitative studies in complex samples. osti.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful tool, especially for volatile and thermally stable compounds. thermofisher.com While less commonly applied to coumarins without derivatization, GC-MS provides excellent chromatographic resolution and reproducible fragmentation patterns, aiding in structural identification. thermofisher.comeag.com The technique separates compounds in a gaseous state based on their chemical properties and interaction with the stationary phase of the column before they are detected by the mass spectrometer. eag.com For non-volatile compounds, derivatization is often required to increase volatility and thermal stability. thermofisher.com

The table below summarizes the key aspects of these hyphenated techniques in the context of this compound analysis.

| Technique | Ionization Method | Key Advantages for this compound Analysis | Common Applications |

| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and specificity, suitable for non-volatile and thermally labile compounds, provides structural information through fragmentation patterns. osti.gov | Quantification in biological matrices, metabolic profiling, impurity analysis. researchgate.netosti.gov |

| GC-MS | Electron Ionization (EI) | High chromatographic resolution, reproducible mass spectra, extensive spectral libraries for identification. thermofisher.comshimadzu.com | Analysis of volatile components in plant extracts, identification of related compounds. mdpi.com |

This table provides a summary of common mass spectrometry techniques used for the analysis of natural products like this compound.

Data from a UPLC-PDA-ESI/MS analysis tentatively identifying Peusedanol:

| Parameter | Value | Reference |

| Retention Time (Rt) | 10.73 min | researchgate.net |

| Observed m/z | 425.1400 [C20H25O10]− | researchgate.net |

| Base Peak (MS2) | 263.09192 [C14H15O5]− | researchgate.net |

| Neutral Loss | [M-162]− amu (indicating a hexose (B10828440) moiety) | researchgate.net |

This table presents data from a study on dill extracts where a compound consistent with a peusedanol glycoside was detected. The MS/MS data suggests the loss of a sugar unit, leading to a fragment ion corresponding to peusedanol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution, including the determination of stereochemistry and conformational preferences. wikipedia.orgauremn.org.br For a molecule like this compound, advanced NMR methods provide deep insights into its three-dimensional structure and flexibility, which are crucial for understanding its biological interactions.

Conformational Analysis:

The conformation of this compound can be investigated using a variety of NMR techniques. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each atom. researchgate.netipb.pt More advanced two-dimensional (2D) NMR experiments are essential for unambiguous assignments and conformational studies. ipb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. wikipedia.org The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making this a powerful tool for determining relative stereochemistry and preferred conformations. wikipedia.org

By analyzing NOE data, researchers can build a 3D model of the molecule's most stable conformation in solution. wikipedia.org

Dynamic Studies:

Molecules are not static; they undergo a range of dynamic processes, from bond rotations to ring flips. ucl.ac.uk NMR spectroscopy can probe these motions across various timescales. creative-biostructure.com For this compound, dynamic NMR (DNMR) studies, often involving recording spectra at different temperatures, can reveal information about rotational barriers and the interchange between different conformers. ucl.ac.ukresearchgate.net At lower temperatures, the exchange between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. researchgate.net Lineshape analysis of the spectra at intermediate exchange rates can provide quantitative data on the kinetics and thermodynamics of these conformational changes. creative-biostructure.com

The table below outlines advanced NMR experiments and their applications in studying this compound.

| NMR Experiment | Information Obtained | Application to this compound |

| NOESY/ROESY | Through-space ¹H-¹H correlations, interproton distances. wikipedia.org | Determination of relative stereochemistry, elucidation of preferred conformations of the dihydropyran ring and side chain. |

| Variable Temperature (VT) NMR | Changes in spectra as a function of temperature. researchgate.net | Study of conformational equilibria and barriers to rotation. |

| Relaxation Studies (T1, T2) | Information on molecular motion on the picosecond to nanosecond timescale. nih.gov | Characterization of the overall tumbling and internal flexibility of the molecule. |

This table summarizes advanced NMR techniques and their specific utility in the structural and dynamic analysis of this compound.

Chiral Analytical Techniques for Purity and Enantiomeric Excess Determination of this compound

Since this compound is a chiral molecule, methods to separate it from its enantiomer, (-)-Peusedanol, and to determine its enantiomeric purity are critical. eijppr.comregistech.com Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. unacademy.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most common and powerful technique for separating enantiomers. bio-rad.compharmafocusasia.com The separation is achieved by using a chiral stationary phase (CSP). eijppr.comwikipedia.org The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. wikipedia.org

Common types of CSPs used for separating chiral compounds include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and are effective for a broad range of compounds. pharmafocusasia.comwikipedia.org

Pirkle-type (brush-type) CSPs: Based on small chiral molecules covalently bonded to a silica (B1680970) support. wikipedia.org

Protein-based CSPs: Utilize the stereoselectivity of proteins like albumin or glycoprotein. wikipedia.org

Cyclodextrin-based CSPs: Employ cyclodextrins as the chiral selector. wikipedia.org

Method development in chiral HPLC often involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic modes) to achieve baseline separation of the enantiomers. pharmafocusasia.commdpi.com Once a separation method is established, the enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. fz-juelich.de

Other Chiral Analytical Techniques:

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a column with a chiral stationary phase to separate volatile enantiomers. brussels-scientific.com

Chiral Supercritical Fluid Chromatography (SFC): Uses a supercritical fluid (often CO₂) as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to HPLC. pharmafocusasia.commdpi.com

NMR with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): In this approach, a racemic mixture is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers. brussels-scientific.comntu.edu.sg Since diastereomers have different physical properties, their NMR signals will be distinct, allowing for the determination of the enantiomeric ratio by integrating the corresponding peaks. ntu.edu.sg Chiral solvating agents form non-covalent diastereomeric complexes that can also lead to separate NMR signals for the enantiomers.

The table below compares different chiral analytical techniques for the analysis of this compound.

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. wikipedia.orgyoutube.com | Broad applicability, robust, quantitative. pharmafocusasia.com | Method development can be time-consuming. wikipedia.org |

| Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. pharmafocusasia.com | Fast separations, reduced organic solvent consumption. pharmafocusasia.com | Requires specialized equipment. pharmafocusasia.com |

| NMR with CDAs | Conversion of enantiomers into diastereomers with distinct NMR spectra. brussels-scientific.comntu.edu.sg | Does not require chromatographic separation. brussels-scientific.com | Requires a suitable functional group for derivatization, potential for kinetic resolution. chiralpedia.com |

This table offers a comparative overview of the primary methods used for determining the enantiomeric purity of chiral compounds like this compound.

Future Research Directions and Emerging Paradigms for + Peusedanol

Novel Synthetic Methodologies and Sustainable Production of (+)-Peusedanol and its Derivatives

The development of efficient and sustainable methods for producing this compound and its structural analogs is critical for enabling extensive biological evaluation and future applications. Research in this area is advancing on two major fronts: the innovation of synthetic routes to the angular pyranocoumarin (B1669404) core and the integration of green chemistry principles to ensure environmental and economic viability.

Novel Synthetic Strategies: The synthesis of angular pyranocoumarins, the structural class to which this compound belongs, involves sophisticated chemical strategies. One successful approach involves an initial Pechmann reaction to construct the foundational coumarin (B35378) nucleus, followed by a critical asymmetric dihydroxylation step to install the correct stereochemistry on the pyran ring. cpu.edu.cn This key transformation can be achieved using reagents like AD-mix-β to afford the desired 3′R,4′R-khellactone-type configuration. cpu.edu.cn Other modern techniques for forming the fused pyran ring include the tandem Claisen rearrangement-cyclization and Ru-catalyzed ring-closing metathesis (RCM), which offer alternative pathways to these complex heterocyclic systems. tandfonline.com These methods provide the essential tools for creating a library of this compound derivatives, allowing for systematic structure-activity relationship (SAR) studies.

Sustainable Production: Beyond mere synthesis, the focus is shifting towards sustainable and environmentally benign production processes. eurekalert.org Green chemistry approaches are being increasingly applied to the synthesis of the coumarin scaffold, which forms the backbone of this compound. benthamdirect.com These methods aim to reduce or eliminate the use of hazardous substances, minimize energy consumption, and improve reaction efficiency. eurekalert.orgbenthamdirect.com Key green techniques applicable to coumarin synthesis include:

Microwave and Ultrasound-Assisted Reactions: These techniques can dramatically accelerate reaction times for classic condensation reactions like the Knoevenagel, Pechmann, and Perkin syntheses, often leading to higher yields and purity. benthamdirect.comkjscollege.comresearchgate.net

Alternative Solvents: The use of ionic liquids or deep eutectic solvents (DES) can replace volatile and toxic organic solvents. eurekalert.orgbenthamdirect.comnih.gov In some cases, DES can act as both the solvent and the catalyst. nih.gov

Solvent-Free and Catalyst-Free Conditions: Performing reactions without a solvent (neat) or with minimal, recyclable catalysts represents a significant step towards ideal green synthesis. eurekalert.orgbenthamdirect.comkjscollege.com

By integrating these green methodologies into the multi-step total synthesis of this compound and its derivatives, future manufacturing processes can be made more efficient, cost-effective, and environmentally responsible. benthamdirect.com

Exploration of Undiscovered Biological Targets and Untapped Mechanistic Pathways

While the pyranocoumarin class of compounds is known for a wide array of biological effects, the specific molecular targets and mechanisms of action for this compound itself remain largely uncharacterized. Future research must focus on moving beyond broad phenotypic observations to pinpointing the precise proteins and signaling pathways through which it exerts its effects.

Known Activities of Related Pyranocoumarins: The broader family of pyranocoumarins exhibits significant pharmacological potential, providing a logical starting point for investigating this compound. researchgate.netontosight.ai Documented activities include anti-inflammatory, anticancer, antiviral (including anti-HIV), antibacterial, antifungal, and neuroprotective effects. researchgate.netmdpi.com Structurally related compounds like decursin (B1670152) and its derivatives have shown effectiveness as anticancer and neuroprotective agents. researchgate.net Furthermore, some pyranocoumarins are known to inhibit acetylcholinesterase (AChE), while others can modulate key inflammatory pathways. mdpi.comresearchgate.net For instance, one derivative was found to inhibit the NF-κB p65 signaling pathway, a crucial regulator of inflammation. mdpi.com

Future Directions for Target Discovery: The key challenge is to determine if this compound shares these activities and to identify its direct molecular binding partners. Future research should involve:

Systematic Biological Screening: Testing this compound against large panels of biological targets, such as kinases, proteases, G-protein coupled receptors, and nuclear receptors associated with cancer and inflammation.

Mechanism Deconvolution: Based on the known anti-inflammatory properties of related compounds, a primary avenue of investigation would be to explore the impact of this compound on the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in relevant cell models. mdpi.com

Affinity-Based Target Identification: Employing chemical proteomics techniques, where a derivative of this compound is used as a "bait" to pull down its binding partners from cell lysates, allowing for direct identification via mass spectrometry.

This targeted exploration will help to illuminate the largely untapped mechanistic pathways governed by this compound, paving the way for its rational development as a therapeutic agent. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

To gain a holistic understanding of the biological impact of this compound, future studies must integrate "omics" technologies. These powerful approaches provide a global, unbiased snapshot of the changes occurring within a biological system in response to the compound, offering profound insights into its mechanism of action, potential off-target effects, and biomarkers of activity. benthamdirect.comdntb.gov.ua

Proteomics for Target and Pathway Analysis: Mass spectrometry-based proteomics can comprehensively identify and quantify thousands of proteins in cells or tissues. benthamdirect.comdntb.gov.ua In the context of this compound research, proteomics can be used to:

Map global changes in protein expression after treatment to identify entire pathways that are perturbed.

Analyze post-translational modifications, such as phosphorylation, to reveal the activation state of signaling networks (e.g., kinase cascades). nih.gov

Identify the direct protein targets of this compound, as mentioned in the previous section.

Metabolomics for Functional Readouts: Metabolomics, the study of small molecules or metabolites, provides a functional readout of the physiological state of a cell. dntb.gov.ua By analyzing the metabolome, researchers can:

Identify specific metabolic pathways that are altered by this compound, such as lipid metabolism or glycolysis, which are often dysregulated in diseases like cancer. nih.govanjiechem.com

Discover metabolic biomarkers that indicate a response to the compound.

Gain a deeper understanding of how the compound is metabolized by the body.

The true power of these technologies lies in their integration. dntb.gov.uanih.govanjiechem.com An integrated multi-omics approach, combining proteomics and metabolomics data, can reveal complex biological relationships and provide a comprehensive picture of the compound's effects, accelerating the characterization of its therapeutic potential. nih.govanjiechem.com

Advanced Computational and Artificial Intelligence Applications in this compound Discovery and Design

Advanced computational modeling and artificial intelligence (AI) are revolutionizing drug discovery and development. researchgate.netmdpi.com These technologies can accelerate research, reduce costs, and lead to the design of more effective and safer medicines. researchgate.net For this compound, these in silico approaches offer powerful tools to guide and refine experimental work.

Predictive Modeling and Target Identification: AI and machine learning algorithms can be trained on vast datasets of chemical structures and their known biological activities. researchgate.netresearchgate.net These models can then be used to:

Predict the likely biological targets of this compound by comparing its structural features to those of compounds with known targets.

Screen virtual libraries of thousands of proteins to identify which ones are most likely to bind to this compound (a process known as reverse docking).

Analyze complex datasets generated from omics studies to identify key patterns and mechanistic insights that might be missed by human analysis. mdpi.com

Rational Design of Novel Derivatives: Perhaps the most exciting application of AI is in machine-guided inverse design. researchgate.net Once a biological target for this compound is confirmed, computational tools can be used to:

Model the precise interaction between this compound and its target protein at the atomic level.

Design novel derivatives of this compound that are predicted to have higher potency, greater selectivity, or improved pharmacokinetic properties. nih.gov

Predict the potential toxicity and metabolic fate of these new designs before they are ever synthesized in the lab, saving significant time and resources. researchgate.net

Q & A

Q. How is (+)-Peusedanol structurally characterized, and what analytical techniques are essential for confirming its stereochemical configuration?

this compound’s structural elucidation typically employs spectroscopic methods such as nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis and mass spectrometry (MS) for molecular weight confirmation. Stereochemical determination requires X-ray crystallography or circular dichroism (CD) to resolve chiral centers. For reproducibility, researchers must cross-validate results with synthetic standards or enantiomerically pure samples .

Q. What solvent systems and chromatographic methods are optimal for isolating this compound from natural sources?

Isolation often involves polar solvents (e.g., methanol or ethanol) for extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate/water). Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) is standard. Advanced purification may require HPLC with chiral columns to separate enantiomers, ensuring >95% purity for biological assays .

Q. How do researchers establish baseline cytotoxicity profiles for this compound in preclinical studies?

Cytotoxicity is assessed via cell viability assays (e.g., MTT or resazurin) across multiple cell lines (e.g., cancer vs. normal). Dose-response curves (0.1–100 µM) are generated, with IC₅₀ calculations to quantify potency. Parallel controls (e.g., doxorubicin) and solvent-only blanks are critical to distinguish compound-specific effects from artifacts .

Advanced Research Questions

Q. How can contradictory findings in this compound’s reported bioactivity (e.g., anti-inflammatory vs. pro-apoptotic effects) be systematically resolved?

Contradictions often arise from variations in assay conditions (e.g., cell type, incubation time). A meta-analysis of existing data should compare:

- Dose-dependency : Low doses may modulate signaling pathways (e.g., NF-κB inhibition), while high doses induce apoptosis.

- Experimental context : Tissue-specific receptor expression or metabolic activation (e.g., cytochrome P450 interactions) . Replicating studies under standardized protocols (e.g., OECD guidelines) and using orthogonal assays (e.g., Western blotting for protein targets) can clarify mechanisms .

Q. What strategies are effective for designing this compound’s in vivo pharmacokinetic studies to address low bioavailability?

Bioavailability challenges require:

- Formulation optimization : Liposomal encapsulation or nanoemulsions to enhance solubility.

- Metabolic stability assays : Liver microsome incubation to identify degradation pathways.

- Pharmacokinetic parameters : AUC (area under the curve), Cmax, and t½ measurements in rodent models, with LC-MS/MS for plasma concentration tracking .

Q. How can researchers differentiate this compound’s direct molecular targets from off-pathway effects in mechanistic studies?

Target deconvolution employs:

- Chemical proteomics : Pull-down assays with biotinylated this compound probes and streptavidin affinity capture.

- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes whose loss ablates compound activity.

- Docking simulations : Molecular modeling against structural databases (e.g., PDB) to predict binding pockets .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀. For heterogeneous datasets, apply mixed-effects models to account for inter-experiment variability. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

Q. How should researchers address batch-to-batch variability in this compound sourcing for longitudinal studies?

Validate each batch via:

- Purity assays : HPLC-UV/ELSD with certified reference standards.

- Stability testing : Accelerated degradation studies (40°C/75% RH) to establish shelf-life. Document lot numbers and storage conditions (−20°C under argon) to ensure traceability .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of outlier data points in this compound bioactivity datasets?

Outliers are assessed via:

Q. How can researchers balance open science principles with intellectual property concerns when publishing this compound findings?

Preprint deposition (e.g., bioRxiv) ensures timely dissemination, while provisional patents protect novel applications. Share raw data in repositories (e.g., Zenodo) with embargo periods aligned with journal policies. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.